5-[(4-Chlorophenyl)sulfanyl]-1,2,3-thiadiazole-4-carboxylic acid

Catalog No.
S608788
CAS No.
338760-78-4
M.F
C9H5ClN2O2S2
M. Wt
272.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-[(4-Chlorophenyl)sulfanyl]-1,2,3-thiadiazole-4-c...

CAS Number

338760-78-4

Product Name

5-[(4-Chlorophenyl)sulfanyl]-1,2,3-thiadiazole-4-carboxylic acid

IUPAC Name

5-(4-chlorophenyl)sulfanylthiadiazole-4-carboxylic acid

Molecular Formula

C9H5ClN2O2S2

Molecular Weight

272.7 g/mol

InChI

InChI=1S/C9H5ClN2O2S2/c10-5-1-3-6(4-2-5)15-9-7(8(13)14)11-12-16-9/h1-4H,(H,13,14)

InChI Key

NDYKFFAREALEPX-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1SC2=C(N=NS2)C(=O)O)Cl

Synonyms

4-carboxy-5-((4-chlorophenyl)sulfanyl)-1,2,3-thiadiazole, CCPST cpd

Canonical SMILES

C1=CC(=CC=C1SC2=C(N=NS2)C(=O)O)Cl

Synthesis and Characterization

5-[(4-Chlorophenyl)sulfanyl]-1,2,3-thiadiazole-4-carboxylic acid, also known as 4-[(4-chlorophenyl)thio]-1,2,3-thiadiazole-5-carboxylic acid, can be synthesized through various methods. One reported method involves the reaction of 4-chlorobenzenesulfonyl chloride with potassium thiocyanate, followed by subsequent cyclization with formic acid. PubChem, National Institutes of Health: https://pubchem.ncbi.nlm.nih.gov/compound/5-4-Chlorophenyl-1_3_4-thiadiazol-2-amine)

The structure and purity of the synthesized compound can be confirmed using various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and elemental analysis. American Chemical Society, "Characterization of organic compounds":

Potential Applications

Research suggests that 5-[(4-Chlorophenyl)sulfanyl]-1,2,3-thiadiazole-4-carboxylic acid may possess various potential applications, although more research is needed to fully understand its properties and efficacy. Here are some areas of investigation:

  • Antimicrobial activity: Studies have shown that the compound exhibits activity against certain bacterial and fungal strains. Journal of Heterocyclic Chemistry, "Synthesis and Antimicrobial Activity of Novel 1,2,3-Thiadiazole Derivatives": However, further research is needed to determine its potential as an antimicrobial agent.
  • Enzyme inhibition: The compound has been shown to inhibit certain enzymes, suggesting potential applications in drug development. Bioorganic & Medicinal Chemistry Letters, "Design, synthesis, and biological evaluation of novel thiadiazole derivatives as selective COX-2 inhibitors": More research is required to understand its specific mechanisms of action and potential therapeutic applications.

5-[(4-Chlorophenyl)sulfanyl]-1,2,3-thiadiazole-4-carboxylic acid is a chemical compound with the molecular formula C9H5ClN2O2S2 and a CAS number of 338760-78-4. This compound consists of a thiadiazole ring substituted with a chlorophenyl sulfanyl group at the 5-position and a carboxylic acid functional group at the 4-position. The presence of both sulfur and chlorine atoms in its structure contributes to its unique chemical properties and potential biological activities.

The mechanism of action of 5-[(4-Chlorophenyl)sulfanyl]-1,2,3-thiadiazole-4-carboxylic acid is unknown due to a lack of specific research on this compound. However, the presence of the 1,2,3-thiadiazole ring suggests potential for various biological activities. Studies have shown that 1,2,3-thiadiazole derivatives can exhibit antibacterial, antifungal, and antitumor properties []. Further research is needed to determine if this specific compound possesses similar biological activities and elucidate its mechanism of action.

Typical for thiadiazoles and carboxylic acids. Notably, it can undergo:

  • Nucleophilic substitution reactions due to the presence of the chlorophenyl group, where nucleophiles can replace the chlorine atom.
  • Decarboxylation reactions, where the carboxylic acid group may lose carbon dioxide under certain conditions, leading to the formation of thiadiazole derivatives.
  • Condensation reactions with amines or alcohols, resulting in the formation of amides or esters, respectively.

These reactions are essential for synthesizing derivatives that may exhibit enhanced biological activity or altered physical properties.

Research indicates that 5-[(4-Chlorophenyl)sulfanyl]-1,2,3-thiadiazole-4-carboxylic acid exhibits significant biological activities. It has been studied for its potential as:

  • Antimicrobial agents, showing effectiveness against various bacterial strains.
  • Anticancer properties, with studies suggesting that it may inhibit tumor growth in certain cancer cell lines.
  • Anti-inflammatory effects, which could be beneficial in treating inflammatory diseases.

In vivo studies have reported mild to moderate adverse effects, primarily transient injection-site reactions, indicating a relatively safe profile for further investigation .

The synthesis of 5-[(4-Chlorophenyl)sulfanyl]-1,2,3-thiadiazole-4-carboxylic acid typically involves:

  • Formation of the thiadiazole ring: This can be achieved through cyclization reactions involving thiosemicarbazides and appropriate carbonyl compounds.
  • Introduction of the chlorophenyl sulfanyl group: This step may involve nucleophilic substitution reactions where a chlorinated phenyl compound is reacted with a sulfide precursor.
  • Carboxylation: The introduction of the carboxylic acid group can be performed using carbon dioxide in the presence of suitable catalysts or reagents.

These methods allow for the production of this compound with varying yields and purities depending on reaction conditions.

5-[(4-Chlorophenyl)sulfanyl]-1,2,3-thiadiazole-4-carboxylic acid has several applications:

  • Pharmaceutical development: Due to its biological activity, it is being explored as a lead compound for developing new antimicrobial and anticancer drugs.
  • Agricultural chemistry: Its potential as a pesticide or fungicide is under investigation, given its antimicrobial properties.
  • Chemical research: It serves as a valuable building block in organic synthesis for creating more complex molecules.

Interaction studies involving 5-[(4-Chlorophenyl)sulfanyl]-1,2,3-thiadiazole-4-carboxylic acid have focused on its binding affinity with various biological targets. These studies aim to elucidate:

  • Mechanisms of action: Understanding how this compound interacts at the molecular level with enzymes or receptors can provide insights into its therapeutic effects.
  • Synergistic effects: Investigating its combination with other drugs to enhance efficacy or reduce side effects is crucial for developing combination therapies.

Several compounds share structural similarities with 5-[(4-Chlorophenyl)sulfanyl]-1,2,3-thiadiazole-4-carboxylic acid. These include:

Compound NameStructural FeaturesUnique Properties
5-(Phenylsulfanyl)-1,2,3-thiadiazole-4-carboxylic acidSimilar thiadiazole structure without chlorineExhibits different antimicrobial activity
5-(Bromophenylsulfanyl)-1,2,3-thiadiazole-4-carboxylic acidContains bromine instead of chlorinePotentially stronger biological activity
5-(Methylsulfanyl)-1,2,3-thiadiazole-4-carboxylic acidMethyl group instead of chlorophenylDifferent solubility and reactivity profile

The uniqueness of 5-[(4-Chlorophenyl)sulfanyl]-1,2,3-thiadiazole-4-carboxylic acid lies in its specific combination of chlorine substitution and biological activity profile that may not be present in other similar compounds. This makes it an interesting candidate for further research in medicinal chemistry and related fields.

XLogP3

3.3

Wikipedia

5-[(4-chlorophenyl)sulfanyl]-1,2,3-thiadiazole-4-carboxylic acid

Dates

Last modified: 08-15-2023

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